3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Overview
Description
3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one: is an organic compound with the molecular formula C15H21ClN2O and a molecular weight of 280.8 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a chloro-dimethylpropanone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically begins with 2,2-dimethyl-1-propanol and 4-phenylpiperazine.
Chlorination: The 2,2-dimethyl-1-propanol is chlorinated using chlorine gas in the presence of a base to form 3-chloro-2,2-dimethyl-1-propanol.
Coupling Reaction: The chlorinated product is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of 3-chloro-2,2-dimethylpropanal.
Substitution Products: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-2,2-dimethyl-1-propanol: Shares the chloro-dimethylpropanol moiety but lacks the piperazine ring.
4-Phenylpiperazine: Contains the piperazine ring with a phenyl substitution but lacks the chloro-dimethylpropanone moiety.
Uniqueness: 3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the combination of the chloro-dimethylpropanone moiety and the phenyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-15(2,12-16)14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNDTLODDHZQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N1CCN(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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